4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate
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Overview
Description
4-[(E)-[(2-HYDROXY-2-PHENYLACETAMIDO)IMINO]METHYL]PHENYL 3-FLUOROBENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenylacetamido group, an imino group, and a fluorobenzoate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(2-HYDROXY-2-PHENYLACETAMIDO)IMINO]METHYL]PHENYL 3-FLUOROBENZOATE typically involves a multi-step process. One common method involves the reaction of 4-aminobenzaldehyde with 2-hydroxy-2-phenylacetamide in the presence of a suitable catalyst to form the imine intermediate. This intermediate is then reacted with 3-fluorobenzoic acid under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final compound .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(2-HYDROXY-2-PHENYLACETAMIDO)IMINO]METHYL]PHENYL 3-FLUOROBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzoate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-[(E)-[(2-HYDROXY-2-PHENYLACETAMIDO)IMINO]METHYL]PHENYL 3-FLUOROBENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-[(E)-[(2-HYDROXY-2-PHENYLACETAMIDO)IMINO]METHYL]PHENYL 3-FLUOROBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-[(E)-[(2-HYDROXY-2-PHENYLACETAMIDO)IMINO]METHYL]PHENYL 4-CHLOROBENZOATE: Similar structure but with a chlorine atom instead of a fluorine atom.
(E)-2-[[(4-HYDROXYPHENYL)IMINO]METHYL]PHENOL: Similar imine structure but lacks the fluorobenzoate group.
Uniqueness
The presence of the fluorobenzoate group in 4-[(E)-[(2-HYDROXY-2-PHENYLACETAMIDO)IMINO]METHYL]PHENYL 3-FLUOROBENZOATE imparts unique chemical and biological properties, such as increased stability and potential for specific interactions with biological targets .
Properties
Molecular Formula |
C22H17FN2O4 |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
[4-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 3-fluorobenzoate |
InChI |
InChI=1S/C22H17FN2O4/c23-18-8-4-7-17(13-18)22(28)29-19-11-9-15(10-12-19)14-24-25-21(27)20(26)16-5-2-1-3-6-16/h1-14,20,26H,(H,25,27)/b24-14+ |
InChI Key |
RQLZZHFFOWVCEJ-ZVHZXABRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)F)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)F)O |
Origin of Product |
United States |
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